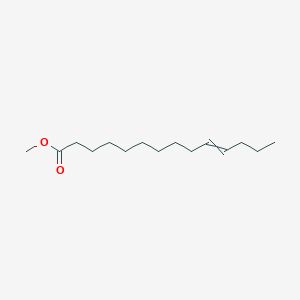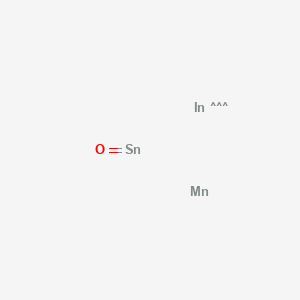![molecular formula B2O2 B14273966 2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane CAS No. 130434-35-4](/img/structure/B14273966.png)
2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dioxa-1,3-diborabicyclo[110]butane is a unique organoboron compound characterized by its bicyclic structure containing two oxygen atoms and two boron atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane typically involves the reaction of a suitable precursor with boron-containing reagents under controlled conditions. One common method involves the cyclization of a diol with a boron halide, such as boron trichloride, in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the boron atoms.
Industrial Production Methods
While the industrial production of this compound is not extensively documented, it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures would be essential to produce this compound on an industrial scale.
化学反応の分析
Types of Reactions
2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane can undergo various chemical reactions, including:
Oxidation: The boron atoms in the compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atoms to borohydrides.
Substitution: The compound can participate in nucleophilic substitution reactions where the boron atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in the formation of various organoboron compounds.
科学的研究の応用
2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex boron-containing compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound’s boron atoms can interact with biological molecules, making it useful in the development of boron-based drugs and diagnostic agents.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It can be used in the production of advanced materials, such as boron-containing polymers and ceramics.
作用機序
The mechanism by which 2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane exerts its effects involves the interaction of its boron atoms with various molecular targets. Boron atoms can form stable complexes with hydroxyl groups, amines, and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in both synthetic chemistry and biological applications.
類似化合物との比較
Similar Compounds
2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane: Contains nitrogen atoms instead of boron, leading to different reactivity and applications.
2,4-Dioxabicyclo[1.1.0]butane: Lacks boron atoms, making it less reactive in certain types of chemical reactions.
Uniqueness
2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane is unique due to its boron atoms, which impart distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of boron-containing compounds and in applications where boron’s unique properties are advantageous, such as in BNCT.
特性
CAS番号 |
130434-35-4 |
|---|---|
分子式 |
B2O2 |
分子量 |
53.63 g/mol |
IUPAC名 |
2,4-dioxa-1,3-diborabicyclo[1.1.0]butane |
InChI |
InChI=1S/B2O2/c3-1-2(3)4-1 |
InChIキー |
XVYXIQOBQOVKGO-UHFFFAOYSA-N |
正規SMILES |
B12B(O1)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)
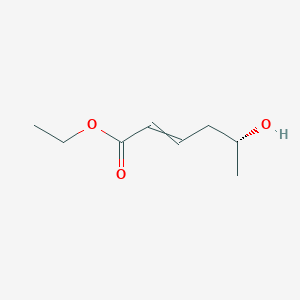
![6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)](/img/structure/B14273897.png)
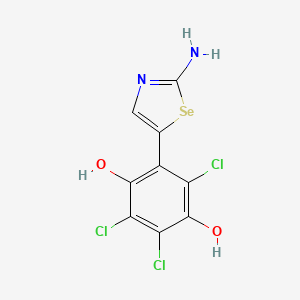
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)
![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)
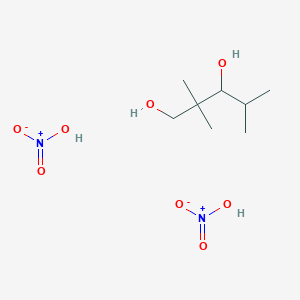
![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)


